7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
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Overview
Description
7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that features a fused oxazole and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through various methods. One common approach involves the reaction of 3-amino-1H-2-oxo-4-hydroxyquinolines with appropriate reagents to form the oxazole ring. This can be done using a modified Pictet-Spengler method with Cu(TFA)₂ as a catalyst . Another method involves the use of 3-N-acyl derivatives of 3-amino-1H-2-oxo-4-hydroxyquinolines, where the formation of the oxazole ring depends on the nature of the substituent on the acyl residue .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
Scientific Research Applications
7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and have comparable biological activities.
4(3H)-Quinazolinones: These compounds also feature a fused heterocyclic system and are known for their broad applications in medicinal chemistry.
Uniqueness
7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to its specific oxazole-quinoline fusion, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position further differentiates it from other similar compounds, potentially enhancing its biological activity and selectivity.
Properties
CAS No. |
59851-72-8 |
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Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
7-methoxy-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C11H8N2O3/c1-15-6-2-3-7-8(4-6)12-5-9-10(7)16-11(14)13-9/h2-5H,1H3,(H,13,14) |
InChI Key |
LIHIYEJZELEXTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C3C(=C2C=C1)OC(=O)N3 |
Origin of Product |
United States |
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